molecular formula C21H17N3O3S B2539129 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide CAS No. 941979-43-7

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2539129
CAS No.: 941979-43-7
M. Wt: 391.45
InChI Key: IBTDEQKYKFZVSB-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, designed for research use only. This compound integrates a naphthalene-sulfonamide moiety, a privileged structure known in various biologically active molecules. Notably, similar naphthalenesulfonamide derivatives have been investigated as potent and selective inhibitors of specific serine proteases, such as coagulation factor Xa, a key target in the development of antithrombotic agents . The molecular scaffold also features a 1-methyl-6-oxo-1,6-dihydropyridazine group, a heterocyclic system present in compounds studied for a range of activities, including as inhibitors of carbonic anhydrase II, a validated target for antiglaucoma therapeutics . The strategic combination of these pharmacophores suggests potential for this compound to act as a versatile chemical tool or a lead structure in hit-to-lead optimization campaigns. Its primary research value lies in exploring novel mechanisms of action in enzyme inhibition studies, particularly within cardiovascular disease and enzymology. Researchers can utilize this molecule to probe protein-ligand interactions, structure-activity relationships (SAR), and cellular signaling pathways in vitro. The mechanism of action is hypothesized to involve targeted binding to the active site or allosteric pockets of specific enzyme systems, potentially disrupting their biological function, a premise supported by the documented activity of structurally related sulfonamide and dihydropyridazine-containing molecules .

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-24-21(25)12-11-20(22-24)17-7-4-8-18(13-17)23-28(26,27)19-10-9-15-5-2-3-6-16(15)14-19/h2-14,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTDEQKYKFZVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The phenyl ring is then introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

The final step involves the sulfonation of the naphthalene ring, which can be achieved using sulfonyl chlorides in the presence of a base like pyridine or triethylamine. The overall reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors to improve efficiency and yield. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide may exhibit bioactive properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, offering possibilities for developing new pharmaceuticals.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the aromatic rings may engage in π-π interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The closest structural analog identified is N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]pyridine-3-sulfonamide (BG14055, CAS 941888-38-6) . Both compounds share the same pyridazinone-phenyl backbone but differ in the sulfonamide substituent:

Property Target Compound BG14055
Sulfonamide Substituent Naphthalene-2-sulfonamide Pyridine-3-sulfonamide
Molecular Formula C₂₁H₁₇N₃O₃S* (estimated) C₁₆H₁₄N₄O₃S
Molecular Weight ~391.44 g/mol* (estimated) 342.37 g/mol
Key Structural Feature Bulky naphthalene group (hydrophobic) Pyridine ring (polar, basic nitrogen)

*Note: The target compound’s formula and molecular weight are inferred by replacing BG14055’s pyridine-3-sulfonamide (C₅H₄N) with naphthalene-2-sulfonamide (C₁₀H₇SO₂NH).

Implications of Structural Differences

  • Binding Interactions : The pyridine nitrogen in BG14055 may engage in hydrogen bonding or π-π stacking, whereas the naphthalene system in the target compound could favor hydrophobic pocket interactions in biological targets.
  • Synthetic Complexity : Introducing naphthalene may require additional steps for sulfonamide coupling, impacting yield and purification.

Comparison with BG14087

Another compound, 1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide (BG14087, CAS 1351587-00-2), shares the sulfonamide functional group but diverges significantly in structure . Its fluorinated and hydroxylated alkyl chain renders it distinct from the pyridazinone-based target compound, making direct comparisons less relevant.

Research Findings and Methodological Considerations

Structural Characterization Tools

  • Crystallography : Programs like SHELXL and SHELXT are critical for refining crystal structures and determining space groups, which would aid in elucidating the target compound’s conformation and packing behavior .
  • Visualization Software : WinGX and ORTEP enable detailed analysis of molecular geometry and anisotropic displacement parameters, essential for validating structural models .

Hypothetical Pharmacological Profile

  • The pyridazinone moiety is associated with kinase inhibition (e.g., phosphodiesterase or carbonic anhydrase), while sulfonamides are known for antibacterial and anti-inflammatory activities. The naphthalene group may enhance binding to hydrophobic enzyme pockets.

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone moiety linked to a naphthalene sulfonamide . The unique structure contributes to its biological activity, particularly in targeting various molecular pathways.

Property Value
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.43 g/mol
CAS Number 941920-80-5
Solubility Soluble in DMSO, ethanol

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide group plays a crucial role in this activity .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes. Computational studies suggest that it can bind effectively to targets involved in metabolic and inflammatory processes, such as fatty acid binding protein 4 (FABP4) , which is implicated in metabolic diseases like diabetes .

Study on Antimicrobial Efficacy

In a comparative study assessing various sulfonamide derivatives, this compound was shown to have superior antibacterial activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values indicated effective inhibition against resistant strains of bacteria .

Anticancer Activity Assessment

A recent investigation into the anticancer effects on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to confirm apoptosis induction, with results indicating a potential pathway involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Summary of Findings

The biological activity of this compound showcases its potential as a therapeutic agent across multiple domains:

Activity Effectiveness
Antibacterial High efficacy against resistant strains
Anticancer Induces apoptosis in cancer cells
Metabolic Regulation Inhibits FABP4, affecting metabolic pathways

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide, and how can intermediates be optimized?

Methodological Answer:
Synthesis of this compound requires a multi-step approach, leveraging sulfonamide coupling and pyridazinone ring formation. Key steps include:

  • Sulfonamide Coupling : React naphthalene-2-sulfonyl chloride with 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Pyridazinone Formation : Cyclize precursor hydrazides or keto esters using microwave-assisted heating (120–150°C, 30–60 min) to enhance yield and purity .
  • Intermediate Monitoring : Use thin-layer chromatography (TLC) with UV visualization and reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate intermediates .
    Optimization Tips : Adjust solvent polarity (e.g., switch from DMF to THF) to reduce byproducts. For sterically hindered intermediates, employ catalytic Pd-mediated cross-coupling .

Basic: Which analytical techniques are critical for structural characterization of this sulfonamide-pyridazinone hybrid?

Methodological Answer:

  • X-ray Crystallography : Use SHELXT/SHELXL for space-group determination and structure refinement. Collect single-crystal data at low temperature (100 K) to minimize thermal motion artifacts . For visualization, employ WinGX/ORTEP to generate anisotropic displacement ellipsoids and validate hydrogen bonding networks .
  • Spectroscopic Confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve sulfonamide NH (~10.5 ppm) and pyridazinone carbonyls (~165–170 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the sulfonamide bond) .

Basic: How should researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., BTK) or apoptosis regulators (e.g., Akt/mTOR), given structural similarities to known inhibitors .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays for kinase activity (IC₅₀ determination) with ATP concentrations near Kₘ .
    • Cytotoxicity Screening : Test against cancer cell lines (e.g., prostate PC-3) via MTT assays, including positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
  • Controls : Include a sulfonamide-free analog to distinguish target-specific effects from scaffold toxicity .

Advanced: What mechanistic strategies can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Protein-Ligand Crystallography : Co-crystallize the compound with purified target proteins (e.g., BTK) and resolve structures at ≤2.0 Å resolution. Use PHENIX/Refmac for refinement and Pymol for visualizing binding pockets .
  • Computational Modeling : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Key parameters: hydrogen bond occupancy (>70%) and RMSD (<2.0 Å) over 100 ns trajectories .
  • Pathway Analysis : Apply RNA-seq or phosphoproteomics to identify downstream effectors (e.g., F-actin, cofilin-1) in treated cells .

Advanced: How can researchers resolve low yields during the final coupling step of the synthesis?

Methodological Answer:

  • Diagnostic Tools :
    • HPLC-MS : Identify unreacted starting materials or dimerization byproducts (e.g., disulfonamides) .
    • Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time-temperature profiles (e.g., extend reaction time at 50°C instead of 80°C) .
  • Mitigation Strategies :
    • Activating Agents : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the aniline nitrogen .
    • Protecting Groups : Temporarily protect the pyridazinone carbonyl with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Advanced: How should contradictory toxicity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Data Reconciliation Framework :
    • Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Compare species-specific glucuronidation/sulfation rates .
    • Dose Adjustments : Calculate allometric scaling factors (e.g., body surface area) to align in vitro IC₅₀ values with in vivo dosing (mg/kg) .
  • Alternative Models : Use 3D organoids or zebrafish embryos to bridge the gap between cell lines and mammalian toxicity .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Formulation Screening : Test co-solvents (e.g., PEG-400/Cremophor EL) and solid dispersions (spray-dried with HPMCAS) to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives of the sulfonamide group to improve membrane permeability .
  • Pharmacokinetics : Conduct cassette dosing in rodents (IV/PO) with LC-MS quantification. Target parameters: Cₘₐₓ >1 µM, t₁/₂ >2 h .

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